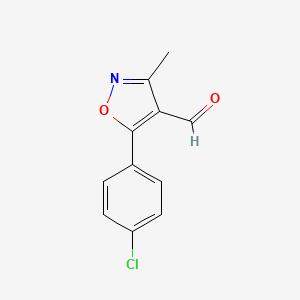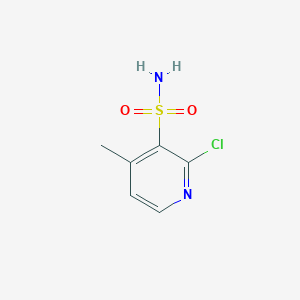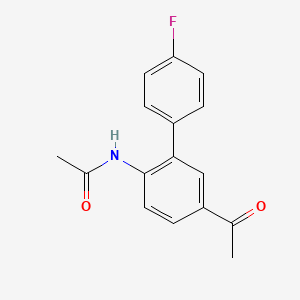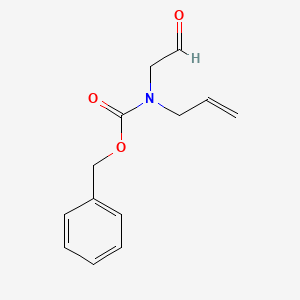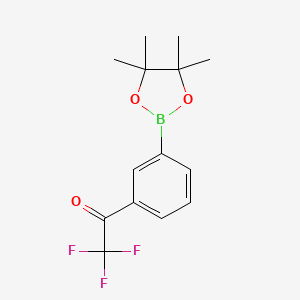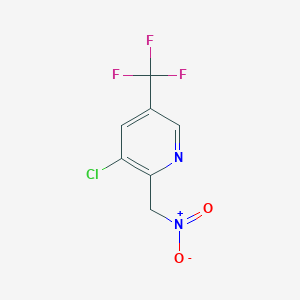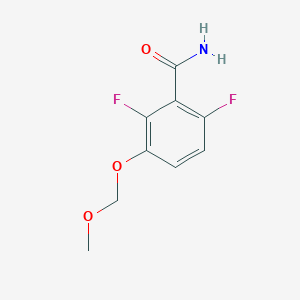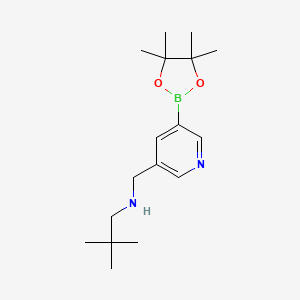
Methyl 2-chloroquinazoline-6-carboxylate
Vue d'ensemble
Description
“Methyl 2-chloroquinazoline-6-carboxylate” is a chemical compound with the formula C10H7CLN2O2 . It is a useful research chemical .
Synthesis Analysis
The synthesis of “this compound” involves a procedure where the compound (3.5 g, 0.015 mol) is added to dry THF (35 mL) at −25° C. DIBAL-H (4.4 g, 0.031 mol) is then added and stirred at −25° C. to RT for 2 h. The reaction mixture is cooled to −10° C. and quenched with 10% aqueous NaHCO3 (9 mL).Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H7ClN2O2/c1-15-9(14)6-2-3-8-7(4-6)5-12-10(11)13-8/h2-5H,1H3 .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it can be used in the preparation of various physiological significant and pharmacologically utilized molecules .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 222.63 . It is a solid at room temperature . The compound should be stored at 0-8 °C .Applications De Recherche Scientifique
Herbicidal Activity : N-methyl as a bioisostere for ether links in herbicides has been studied, showing high herbicidal activity for compounds such as 6-chloroquinazolin-2-yl-N-methylamino-phenoxypropionate esters (Bird et al., 1997).
Synthetic Chemistry : Research has been conducted on the synthesis of various derivatives of 2-chloroquinazoline, demonstrating methods for creating novel compounds with potential applications in various fields, including pharmaceuticals (Hand & Baker, 1984).
Chemical Reactions and Derivatives : Studies on hydroxyglycines have shown reactions with 2-aminobenzophenones to produce quinazoline derivatives, offering new pathways in chemical synthesis (Hoefnagel et al., 1993).
Antibacterial and Antifungal Properties : Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their antibacterial and antifungal properties, demonstrating their potential in medicinal chemistry (Balaji et al., 2013).
Anticancer Properties : Research into novel quinazoline derivatives has shown their potential as anticancer agents, with studies exploring their synthesis and biological evaluation (Mphahlele et al., 2014).
Applications in Organic Synthesis : The utility of quinazoline derivatives in various synthetic routes, including for the production of fluorescent brightening agents, has been explored, highlighting their versatility in organic chemistry (Rangnekar & Shenoy, 1987).
Structure-Activity Relationships : Studies on the structure-activity relationships of quinazoline derivatives have provided insights into their potential therapeutic uses, including as enzyme inhibitors and in treating microbial infections (Rosowsky et al., 1995).
Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of quinazoline derivatives with various biological targets, aiding in the design of new drugs and therapeutics (Tabassum et al., 2014).
Pharmacological Potential : The synthesis and evaluation of quinazoline derivatives for their pharmacological potential, particularly in antiproliferative activity, have been a subject of research, showcasing their relevance in drug development (Ji et al., 2014).
Antimicrobial Activity : The synthesis and characterization of quinazoline derivatives and their metal complexes have been investigated for their antimicrobial activity, suggesting applications in combating microbial resistance (Basavaraju et al., 2007).
Safety and Hazards
Orientations Futures
“Methyl 2-chloroquinazoline-6-carboxylate” is a building block in chemical synthesis . Its future directions could involve its use in the development of new drugs and materials.
Relevant Papers The relevant papers retrieved discuss the chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives . These compounds have shown promising antibacterial and antifungal activity .
Propriétés
IUPAC Name |
methyl 2-chloroquinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-8-7(4-6)5-12-10(11)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBZIINUBTMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725530 | |
| Record name | Methyl 2-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036755-96-0 | |
| Record name | Methyl 2-chloro-6-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


